1-Bromo-2-methoxycycloheptane

Catalog No.
S13816409
CAS No.
M.F
C8H15BrO
M. Wt
207.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methoxycycloheptane

Product Name

1-Bromo-2-methoxycycloheptane

IUPAC Name

1-bromo-2-methoxycycloheptane

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

InChI

InChI=1S/C8H15BrO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6H2,1H3

InChI Key

OZOLVNWQOPVOMR-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCC1Br

1-Bromo-2-methoxycycloheptane is an organic compound characterized by a cycloheptane ring with a bromine atom and a methoxy group attached at the second and first positions, respectively. Its molecular formula is C8H13BrOC_8H_{13}BrO and it has a molecular weight of approximately 203.09 g/mol. The presence of the bromine atom makes it a potential candidate for nucleophilic substitution reactions, while the methoxy group can influence its reactivity and solubility properties.

, primarily involving nucleophilic substitution due to the presence of the bromine atom. Key reaction types include:

  • Nucleophilic Substitution Reactions: The bromine can be replaced by nucleophiles such as hydroxide ions or alkoxides through either SN1S_N1 or SN2S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
  • Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to form alkenes.
  • Solvolysis: In polar solvents, it can undergo solvolysis, leading to various products depending on the solvent used. For instance, in methanol, it may yield methoxy derivatives alongside other by-products through carbocation rearrangements .

Several methods can be employed to synthesize 1-bromo-2-methoxycycloheptane:

  • Direct Bromination: Cycloheptene can be brominated in the presence of a suitable brominating agent (e.g., bromine or N-bromosuccinimide) to introduce the bromine atom at the desired position.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Cyclization Reactions: Starting from appropriate precursors like 1-bromo-2-methoxycyclohexene, cyclization reactions can yield 1-bromo-2-methoxycycloheptane.

1-Bromo-2-methoxycycloheptane is primarily utilized in organic synthesis as an intermediate for producing more complex molecules. Its applications may include:

  • Pharmaceuticals: As a building block for synthesizing pharmaceutical agents.
  • Material Science: In the development of polymers or materials with specific properties due to its unique structural features.

Several compounds share structural similarities with 1-bromo-2-methoxycycloheptane. Notable examples include:

Compound NameStructure DescriptionUnique Features
1-Bromo-2-methylcyclopentaneCyclopentane ring with a bromine and methyl groupSmaller ring size; different reactivity profile
1-Bromo-3-methoxycyclohexaneCyclohexane ring with a bromine and methoxy groupDifferent positioning of substituents affects reactivity
1-Bromo-2-isopropylcyclopentaneCyclopentane ring with a bromine and isopropyl groupLarger substituent impacts steric hindrance

These compounds exhibit unique reactivity patterns due to variations in their ring size and substituents, influencing their applications in synthesis and biological activity.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

206.03063 g/mol

Monoisotopic Mass

206.03063 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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